Eprociclovir

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Eprociclovir is a novel analog of acyclovir, known for its potent antiviral properties. It is particularly effective against herpesviruses, including the herpes simplex virus and the varicella-zoster virus. This compound has shown promise in both in vitro and in vivo studies, making it a valuable candidate for antiviral therapies .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Eprociclovir wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Guaninderivaten ausgehen. Die wichtigsten Schritte umfassen den Schutz von funktionellen Gruppen, die selektive Alkylierung und die anschließende Entschützung. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren, um die Reaktionen zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollen, um pharmazeutische Standards zu erfüllen. Das Endprodukt wird häufig in verschiedenen Darreichungsformen, einschließlich Tabletten und topischen Cremes, formuliert .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Eprociclovir unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen auf dem this compound-Molekül verändern.

Substitution: This compound kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Guaninbase

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Thiole und Amine werden häufig eingesetzt

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Formen von this compound sowie substituierte Derivate, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Eprociclovir hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um Nucleoside-Analoga und deren chemisches Verhalten zu untersuchen.

Biologie: Wird wegen seiner antiviralen Eigenschaften gegen eine Vielzahl von Herpesviren untersucht.

Medizin: Wird als potenzielle Behandlung für Herpesvirusinfektionen, einschließlich Herpes simplex und Varizella-Zoster, untersucht.

Industrie: Wird bei der Entwicklung von antiviralen Medikamenten und Formulierungen eingesetzt

5. Wirkmechanismus

This compound übt seine antiviralen Wirkungen aus, indem es die virale DNA-Polymerase hemmt. Es wird durch die virale Thymidinkinase zu Eprociclovirmonophosphat phosphoryliert, das dann durch zelluläre Enzyme in die Diphosphat- und Triphosphatformen umgewandelt wird. Eprociclovirtriphosphat konkurriert mit Desoxyguanosintriphosphat um die Einlagerung in die virale DNA, was zu einer Kettenabbruchreaktion und Hemmung der Virusreplikation führt .

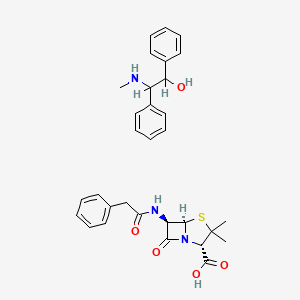

Ähnliche Verbindungen:

Aciclovir: Die Stammverbindung von this compound, ebenfalls ein antivirales Mittel.

Valaciclovir: Ein Prodrug von Aciclovir mit verbesserter Bioverfügbarkeit.

Ganciclovir: Ein weiteres Nucleoside-Analogon mit Aktivität gegen Cytomegalievirus .

Einzigartigkeit: this compound zeichnet sich durch seine erhöhte Potenz und sein breiteres Wirkungsspektrum gegen Herpesviren im Vergleich zu Aciclovir aus. Seine verbesserten pharmakokinetischen Eigenschaften machen es zu einem vielversprechenden Kandidaten für die Weiterentwicklung in der antiviralen Therapie .

Wirkmechanismus

Eprociclovir exerts its antiviral effects by inhibiting viral DNA polymerase. It is phosphorylated by viral thymidine kinase to form this compound monophosphate, which is then converted to the diphosphate and triphosphate forms by cellular enzymes. This compound triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .

Vergleich Mit ähnlichen Verbindungen

Acyclovir: The parent compound of Eprociclovir, also an antiviral agent.

Valaciclovir: A prodrug of acyclovir with improved bioavailability.

Ganciclovir: Another nucleoside analog with activity against cytomegalovirus .

Uniqueness: this compound is unique in its enhanced potency and broader spectrum of activity against herpesviruses compared to acyclovir. Its improved pharmacokinetic properties make it a promising candidate for further development in antiviral therapies .

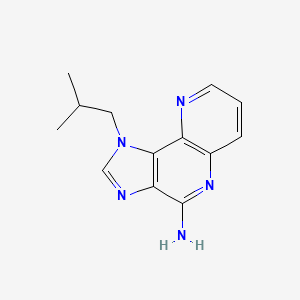

Eigenschaften

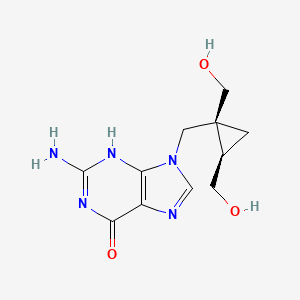

CAS-Nummer |

145512-85-2 |

|---|---|

Molekularformel |

C11H15N5O3 |

Molekulargewicht |

265.27 g/mol |

IUPAC-Name |

2-amino-9-[[(1S,2R)-1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one |

InChI |

InChI=1S/C11H15N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)3-11(4-18)1-6(11)2-17/h5-6,17-18H,1-4H2,(H3,12,14,15,19)/t6-,11-/m0/s1 |

InChI-Schlüssel |

JLYSZBQNRJVPEP-KGFZYKRKSA-N |

SMILES |

C1C(C1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO |

Isomerische SMILES |

C1[C@H]([C@@]1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO |

Kanonische SMILES |

C1C(C1(CN2C=NC3=C2N=C(NC3=O)N)CO)CO |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

A-5021; A5021; A 5021; AV-10; AV10; AV 10; Eprociclovir. |

Herkunft des Produkts |

United States |

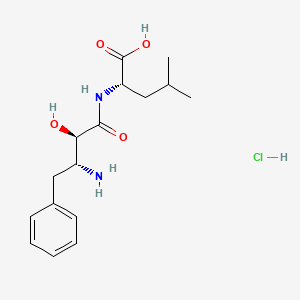

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane](/img/structure/B1671471.png)